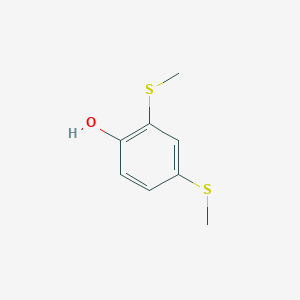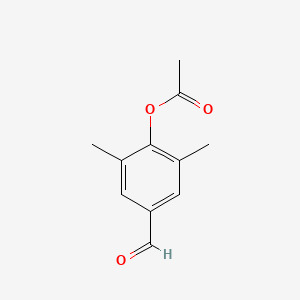
4-Formyl-2,6-dimethylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Formyl-2,6-dimethylphenyl acetate” is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that compounds like these can be synthesized using various methods. For instance, Suzuki–Miyaura coupling is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Another method involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12O3/c1-7-4-10 (6-12)5-8 (2)11 (7)14-9 (3)13/h4-6H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can be involved in Suzuki–Miyaura coupling, a common carbon–carbon bond-forming reaction . Another potential reaction is the catalytic protodeboronation of alkyl boronic esters .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 192.21 . The compound’s InChI code provides further information about its molecular structure .Scientific Research Applications
Coordination Compounds and Antimicrobial Activity
- Studies have shown the synthesis of coordination compounds involving copper with derivatives related to 4-Formyl-2,6-dimethylphenyl acetate, demonstrating applications in the development of new materials with selective antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli (Gulea et al., 2012).
Condensation Reactions for Polymer and Material Synthesis
- Research on the condensation of 2,6-dimethylphenol with glyoxal and benzil has led to the synthesis of materials relevant to engineering plastics and other applications, showcasing the versatility of this compound derivatives in polymer chemistry (Mcgowan et al., 2010).
Carbonic Anhydrase Inhibition by Antioxidant Phenols
- Investigations into the inhibition of human carbonic anhydrase isozymes by phenol derivatives, including 2,6-dimethylphenol, have implications for therapeutic applications and understanding enzyme interactions with phenolic compounds (Şentürk et al., 2009).
Catalytic Reactions and Polymerization
- Catalytic reactions involving this compound derivatives have been explored for the synthesis of chiral acetates and the polymerization of 2,6-dimethylphenol, contributing to advancements in asymmetric synthesis and high-performance polymers (Jung et al., 2000).
Biodegradation and Environmental Applications
- A study on the biodegradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4 highlights the potential for microbial remediation of plastic monomers and environmental pollutants, offering insights into the degradation pathways and mechanisms involved (Ji et al., 2019).
Future Directions
While specific future directions for “4-Formyl-2,6-dimethylphenyl acetate” were not found, compounds like these are often used in research and development of new materials and reactions. For example, a compound with a similar structure was used as a building block in the synthesis of a two-dimensional covalent organic framework .
Mechanism of Action
Target of Action
It’s worth noting that this compound could potentially be used in various chemical reactions as a reagent or intermediate .
Mode of Action
It’s known that similar compounds can participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound could potentially influence the formation of carbon-carbon bonds .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds .
Action Environment
It’s worth noting that the success of suzuki–miyaura cross-coupling reactions, in which this compound could potentially be used, is attributed to the mild and functional group tolerant reaction conditions, and the environmentally benign nature of the organoboron reagents .
Biochemical Analysis
Biochemical Properties
4-Formyl-2,6-dimethylphenyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, while at high doses, it can cause toxic or adverse effects. Threshold effects are often observed, where a specific dosage level leads to a significant change in biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of specific metabolic products, which play a role in cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions are crucial for its biological activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Properties
IUPAC Name |
(4-formyl-2,6-dimethylphenyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-10(6-12)5-8(2)11(7)14-9(3)13/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTIBBMRARODJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535467 |
Source


|
| Record name | 4-Formyl-2,6-dimethylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95306-94-8 |
Source


|
| Record name | 4-Formyl-2,6-dimethylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
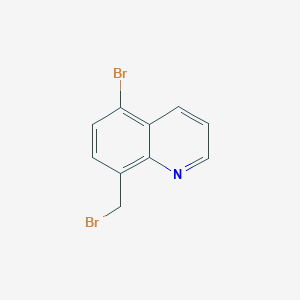
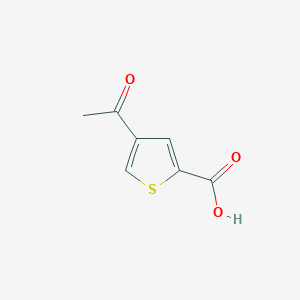


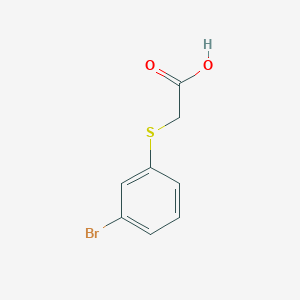
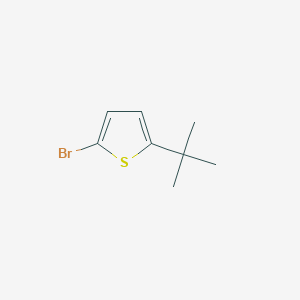
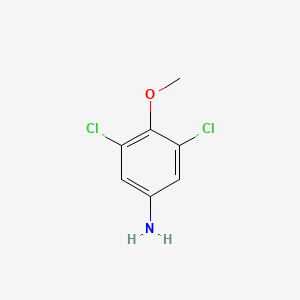
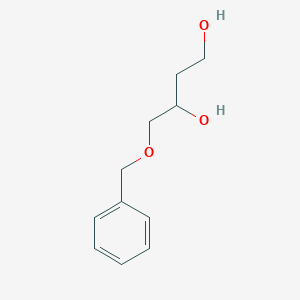
![{[(3-Bromopropyl)sulfanyl]methyl}benzene](/img/structure/B1338833.png)
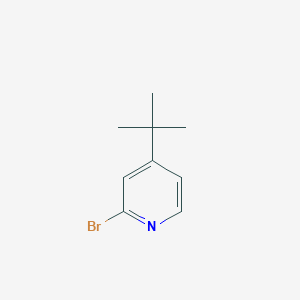

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)
